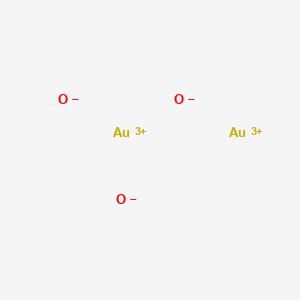

Oxyde d'or(III)

Vue d'ensemble

Description

Gold(III) oxide, also known as gold trioxide or auric acid, is a chemical compound with the formula Au2O3. It is an important and widely used inorganic compound, with applications ranging from the production of semiconductors to the synthesis of pharmaceuticals. Gold(III) oxide is a yellow-orange solid that decomposes in water. It is insoluble in most organic solvents, and is stable in air.

Applications De Recherche Scientifique

Synthèse de nanoparticules d'or

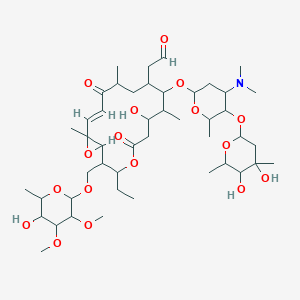

L'oxyde d'or(III) est utilisé dans la synthèse de nanoparticules d'or . Une procédure sans halogène a été développée pour préparer des nanoparticules d'or en réduisant l'oxyde d'or(III) dans de l'oléylamine pure . Cette méthode fournit des particules avec une taille moyenne inférieure à 10 nm et une dispersité de l'ordre de quelques dizaines de pour cent .

Catalyseur dans les réactions chimiques

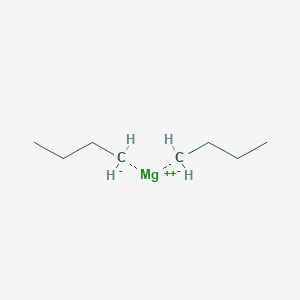

L'oxyde d'or(III) sert de catalyseur dans diverses réactions chimiques . Il a trouvé une application dans des réactions telles que l'oxydation du CO, des hydrocarbures, des alcools et des composés organiques volatils (COV), le déplacement du gaz à l'eau (WGS), l'hydrogénation de composés insaturés et de nitroarènes, et les réactions d'hydrochloration .

Précurseur pour d'autres composés de l'or

L'oxyde d'or(III) est principalement utilisé comme précurseur pour la synthèse d'autres composés de l'or . Il n'est pas stable et tend à se décomposer en hydroxyde d'or(III) et en eau .

Agents thérapeutiques pour les cancers

L'oxyde d'or(III) est utilisé dans le développement de complexes d'or(I) et d'or(III) comme agents thérapeutiques pour les cancers . Ces complexes ont démontré des activités antitumorales significatives . Dans la plupart des cas, les complexes d'or présentent des activités anticancéreuses en ciblant la réductase de la thioredoxine (TrxR) ou d'autres protéines et enzymes riches en thiols et déclenchent la mort cellulaire via des espèces réactives de l'oxygène (ROS)

Mécanisme D'action

Target of Action

Gold(III) oxide, an inorganic compound of gold and oxygen, has been found to exhibit anticancer activities by primarily targeting thioredoxin reductase (TrxR) or other thiol-rich proteins and enzymes . TrxR plays a crucial role in maintaining the redox balance within cells, and its inhibition can lead to cell death .

Mode of Action

Gold(III) oxide interacts with its targets, such as TrxR, by forming bonds with the thiol groups present in these proteins and enzymes . This interaction disrupts the normal functioning of these targets, leading to changes at the cellular level .

Biochemical Pathways

The primary biochemical pathway affected by Gold(III) oxide involves the generation of reactive oxygen species (ROS) . The disruption of TrxR activity leads to an imbalance in the redox state of the cell, resulting in the accumulation of ROS . This can cause oxidative stress, leading to cell death .

Pharmacokinetics

The size, shape, surface charge, and surface modification of gold complexes are known to influence their pharmacokinetic properties .

Result of Action

The primary result of Gold(III) oxide’s action is the induction of cell death via the generation of ROS . This is particularly significant in the context of cancer cells, where the induced cell death can help in controlling the growth and spread of the cancer .

Action Environment

The action of Gold(III) oxide can be influenced by various environmental factors. For instance, it is known to be unstable and decomposes at 298 °C . It is insoluble in water but soluble in hydrochloric and nitric acid . Furthermore, its decomposition can be accelerated by reactions with excited water molecules produced by ultraviolet light .

Safety and Hazards

Orientations Futures

Gold(III) oxide holds potential for several specialized applications. In the field of nanotechnology, it serves as a precursor for the preparation of gold nanoparticles, highly sought after for their catalytic activities . Gold oxide also exhibits promise in fields such as materials science and microelectronics, where its unique properties could lead to the development of innovative technologies .

Analyse Biochimique

Biochemical Properties

Gold(III) oxide has been shown to interact with various biomolecules in tumor cells, resulting in anti-tumor effects . It has been reported to modulate glucose, protein, and nucleic acid metabolism in tumor cells

Cellular Effects

Gold(III) oxide has been reported to exhibit anticancer activities by targeting thioredoxin reductase (TrxR) or other thiol-rich proteins and enzymes, triggering cell death via reactive oxygen species (ROS) . It has also been reported to elicit biochemical hallmarks of immunogenic cell death (ICD) as an ICD inducer .

Molecular Mechanism

It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Gold(III) oxide is considerably unstable from 155 °C . The reaction proceeds through a short-lived gas phase species of Au

Dosage Effects in Animal Models

The effects of Gold(III) oxide vary with different dosages in animal models

Metabolic Pathways

Gold(III) oxide has been shown to target several metabolic pathways and a number of metabolites in tumor cells

Transport and Distribution

A transport reaction of gold occurs during the reaction of Gold(III) oxide with CO at temperatures around 400 °C . The reaction proceeds through a short-lived gas phase species of Au .

Subcellular Localization

It has been reported that gold nanoparticles, which could be formed from Gold(III) oxide, can be found in various subcellular locations depending on their size .

Propriétés

IUPAC Name |

gold(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Au.3O/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYSHSNGZNCTKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Au+3].[Au+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Au2O3 | |

| Record name | gold trioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gold_trioxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Gold(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gold(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.931 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown solid; [Merck Index] Deep brown powder; [Sigma-Aldrich MSDS] | |

| Record name | Gold trioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14461 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1303-58-8 | |

| Record name | Gold trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gold oxide (Au2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Digold trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOLD SESQUIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW5Y686RUP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B73128.png)